

role of **trans-13-methyltetradec-2-enoyl-CoA** in lipidomics

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Compound of Interest

Compound Name: **trans-13-methyltetradec-2-enoyl-CoA**

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An In-depth Technical Guide on the Role of Branched-Chain **trans-2-Enoyl-CoA** Intermediates in Lipidomics, with a focus on **trans-13-methyltetradec-2-enoyl-CoA**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipidomics, the large-scale study of lipids, has emerged as a critical field for understanding cellular physiology and pathology. Within the vast lipidome, branched-chain fatty acids (BCFAs) and their metabolic intermediates represent a specialized class with unique biochemical properties and biological roles. This technical guide delves into the core of BCFA metabolism, focusing on the pivotal role of **trans-2-enoyl-CoA** intermediates, exemplified by **trans-13-methyltetradec-2-enoyl-CoA**. While specific data for this particular molecule is scarce, this paper extrapolates from the broader knowledge of BCFA and fatty acid metabolism to provide a comprehensive overview of its expected biochemistry, analytical methodologies, and potential biological significance. This guide offers detailed experimental protocols, data presentation tables, and visual pathways to aid researchers in the investigation of this and related molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on their carbon chain.^[1] They are broadly classified into iso-BCFAs, with a methyl group on the

penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon from the methyl end.^[2] BCFAs are integral components of cell membranes, particularly in bacteria, where they contribute to membrane fluidity and stability.^{[3][4][5]} In mammals, BCFAs are obtained from dietary sources such as dairy products and ruminant meat, and are also produced by the gut microbiota.^{[1][4]} Emerging research highlights their diverse physiological functions, including roles in metabolic regulation, immune modulation, and potential anti-cancer properties.^{[2][3][4]}

trans-13-methyltetradec-2-enoyl-CoA is a specific intermediate in the metabolism of a C15 iso-branched-chain fatty acid. Its structure consists of a 14-carbon chain with a methyl group at the 13th position and a double bond in the trans configuration between the 2nd and 3rd carbons, activated with a Coenzyme A (CoA) thioester. This structure designates it as a substrate in the fatty acid elongation or beta-oxidation pathways.

Biochemical Properties and Metabolism

The biochemical significance of **trans-13-methyltetradec-2-enoyl-CoA** lies in its position as an intermediate in fatty acid metabolism. The trans-2-enoyl-CoA structure is a canonical intermediate in both the synthesis (elongation) and degradation (beta-oxidation) of fatty acids.

Role in Fatty Acid Elongation

The elongation of fatty acids, which produces very-long-chain fatty acids (VLCFAs), occurs through a four-step cycle in the endoplasmic reticulum.^{[6][7]} *trans*-2-enoyl-CoA reductase (TECR) is the enzyme responsible for the final reduction step in this pathway.^{[6][7][8][9]}

The proposed pathway for the elongation of a branched-chain fatty acid involving our molecule of interest is as follows:

- Condensation: A branched-chain acyl-CoA (e.g., 12-methyltridecanoyl-CoA) condenses with malonyl-CoA.
- Reduction: The resulting β -ketoacyl-CoA is reduced to a β -hydroxyacyl-CoA.
- Dehydration: The β -hydroxyacyl-CoA is dehydrated to form a *trans*-2-enoyl-CoA intermediate, such as **trans-13-methyltetradec-2-enoyl-CoA**.

- Reduction: This intermediate is then reduced by TECR to the saturated acyl-CoA (13-methyltetradecanoyl-CoA), which is elongated by two carbons.

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Role in Beta-Oxidation

Conversely, in the mitochondrial beta-oxidation of odd-numbered or branched-chain fatty acids, a trans-2-enoyl-CoA intermediate is also formed. The pathway would be the reverse of elongation, with the breakdown of a C15 BCFA generating **trans-13-methyltetradec-2-enoyl-CoA** after the first round of oxidation.

Quantitative Data Presentation

While specific quantitative data for **trans-13-methyltetradec-2-enoyl-CoA** is not available in the literature, we can present a template table for its analysis in a lipidomics experiment. This table can be populated with data obtained from LC-MS/MS analysis of biological samples.

Metabolite	Sample Group 1 (e.g., Control)	Sample Group 2 (e.g., Treated)	Fold Change	P-value
trans-13-methyltetradec-2-enoyl-CoA	Mean Peak Area ± SD	Mean Peak Area ± SD	-	-
13-Methyltetradecanoic acid	Mean Concentration (μ M) ± SD	Mean Concentration (μ M) ± SD	-	-
Other BCFAs

Experimental Protocols

The analysis of acyl-CoA species like **trans-13-methyltetradec-2-enoyl-CoA** requires specialized analytical techniques due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Protocol for Acyl-CoA Extraction and Analysis by LC-MS/MS

Objective: To extract and quantify branched-chain acyl-CoAs from cell or tissue samples.

Materials:

- Cell or tissue samples
- 10% (w/v) Trichloroacetic acid (TCA)
- Ice-cold acetone
- Extraction buffer: 2:1:0.8 Methanol:Chloroform:Water with internal standards (e.g., ¹³C-labeled acyl-CoAs)
- LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

- Sample Homogenization: Homogenize frozen cell pellets or tissues in 10% TCA on ice.
- Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
- Lipid Extraction: Wash the pellet with ice-cold acetone to remove TCA. Resuspend the pellet in the extraction buffer.
- Phase Separation: Vortex the mixture vigorously and centrifuge at 10,000 x g for 5 minutes. Collect the lower organic phase.
- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 Methanol:Water).
- LC-MS/MS Analysis:
 - Column: C18 reverse-phase column.

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
- MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the *m/z* of **trans-13-methyltetradec-2-enoyl-CoA**, and the product ions will be specific fragments (e.g., the CoA moiety).

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Potential Biological Roles and Disease Relevance

Given the role of its parent BCFAs and the enzyme TECR in various biological processes, **trans-13-methyltetradec-2-enoyl-CoA** could be implicated in several areas:

- Membrane Biology: As a precursor to a saturated BCFA, it contributes to the pool of lipids that can be incorporated into cell membranes, affecting their fluidity and function.
- Metabolic Disorders: Dysregulation of fatty acid metabolism is a hallmark of diseases like diabetes and obesity. Altered levels of this intermediate could reflect changes in branched-chain fatty acid oxidation or synthesis.
- Neurological Function: The TECR enzyme has been linked to the maintenance of the blood-brain barrier.^{[8][10]} Therefore, the metabolism of branched-chain fatty acids in the brain, involving intermediates like **trans-13-methyltetradec-2-enoyl-CoA**, may be crucial for neurological health.
- Cancer: Some BCFAs have been shown to have anti-proliferative effects on cancer cells.^[3] Investigating the metabolism of these fatty acids in cancer could reveal novel therapeutic targets.

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Conclusion and Future Directions

trans-13-methyltetradec-2-enoyl-CoA, as a representative of branched-chain trans-2-enoyl-CoA intermediates, holds a key position in lipid metabolism. While direct research on this specific molecule is needed, the principles of lipidomics and our understanding of fatty acid pathways provide a strong framework for its investigation. Future research should focus on the development of specific analytical standards for this and other branched-chain intermediates to enable accurate quantification in various biological matrices. Such studies will undoubtedly shed more light on the nuanced roles of BCFAs in health and disease, potentially uncovering new biomarkers and therapeutic targets.

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